molecular formula C15H12N4O2 B11705077 N'-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide

N'-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide

Cat. No.: B11705077
M. Wt: 280.28 g/mol
InChI Key: SHWXDXPWGFOGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide is a synthetic organic compound with a complex structure that includes an indole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide typically involves the condensation of 5-methyl-2-oxoindoline-3-carbaldehyde with pyridine-2-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole or pyridine rings .

Scientific Research Applications

N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nicotinohydrazide
  • N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide is unique due to the presence of both indole and pyridine rings, which confer specific chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]pyridine-2-carboxamide

InChI

InChI=1S/C15H12N4O2/c1-9-5-6-11-10(8-9)13(15(21)17-11)18-19-14(20)12-4-2-3-7-16-12/h2-8,17,21H,1H3

InChI Key

SHWXDXPWGFOGGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC(=O)C3=CC=CC=N3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.